molecular formula C17H14N4 B14344373 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline CAS No. 105689-07-4

10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline

Cat. No.: B14344373
CAS No.: 105689-07-4
M. Wt: 274.32 g/mol
InChI Key: ZYOSZVDHMIGFTG-UHFFFAOYSA-N
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Description

10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyridazinoquinoxalines This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinoxaline ring The presence of a methyl group at the 10th position and a phenyl group at the 3rd position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-phenylquinoxaline-2-carboxaldehyde with hydrazine hydrate, followed by cyclization with methyl iodide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Functionalized pyridazinoquinoxalines with diverse substituents.

Scientific Research Applications

10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Industrial Applications: Employed as a precursor in the synthesis of complex organic compounds and polymers.

Mechanism of Action

The mechanism of action of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Intercalating with DNA: Inserting between DNA base pairs, disrupting replication and transcription processes.

    Modulating Receptors: Interacting with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5,10-dihydropyridazino[4,3-b]quinoxaline
  • 2-Phenyl-10-methyl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazin-1,4-dione
  • 3-Aryl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazine

Uniqueness

10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties and electronic characteristics, making it a valuable compound for further research and development.

Properties

CAS No.

105689-07-4

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

10-methyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline

InChI

InChI=1S/C17H14N4/c1-21-16-10-6-5-9-13(16)18-15-11-14(19-20-17(15)21)12-7-3-2-4-8-12/h2-11,18H,1H3

InChI Key

ZYOSZVDHMIGFTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2NC3=CC(=NN=C31)C4=CC=CC=C4

Origin of Product

United States

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